molecular formula C25H17NO2 B14126032 10-(2-benzoylphenyl)-10H-phenoxazine

10-(2-benzoylphenyl)-10H-phenoxazine

Cat. No.: B14126032
M. Wt: 363.4 g/mol
InChI Key: WPDQDMCKEUPZAZ-UHFFFAOYSA-N
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Description

(2-(10H-Phenoxazin-10-yl)phenyl)(phenyl)methanone is an organic compound that belongs to the class of phenoxazines Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(10H-Phenoxazin-10-yl)phenyl)(phenyl)methanone typically involves the reaction of phenoxazine derivatives with benzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of (2-(10H-Phenoxazin-10-yl)phenyl)(phenyl)methanone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled environments to ensure the purity and yield of the compound. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-(10H-Phenoxazin-10-yl)phenyl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2-(10H-Phenoxazin-10-yl)phenyl)(phenyl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a photoredox catalyst in organic synthesis and as a dye in dye-sensitized solar cells.

    Biology: Investigated for its potential as an antioxidant and its role in biological systems.

    Medicine: Explored for its antitumor properties and potential use in chemotherapy.

    Industry: Utilized in the production of organic light-emitting diodes and other optoelectronic devices.

Mechanism of Action

The mechanism of action of (2-(10H-Phenoxazin-10-yl)phenyl)(phenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenothiazine: Similar in structure but contains sulfur instead of oxygen.

    Phenoxazine: The parent compound with a simpler structure.

    Actinomycin D: Contains a phenoxazine moiety and is used as an antibiotic and anticancer agent.

Uniqueness

(2-(10H-Phenoxazin-10-yl)phenyl)(phenyl)methanone is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ability to participate in a variety of chemical reactions and its diverse applications in different scientific fields make it a compound of significant interest.

Properties

Molecular Formula

C25H17NO2

Molecular Weight

363.4 g/mol

IUPAC Name

(2-phenoxazin-10-ylphenyl)-phenylmethanone

InChI

InChI=1S/C25H17NO2/c27-25(18-10-2-1-3-11-18)19-12-4-5-13-20(19)26-21-14-6-8-16-23(21)28-24-17-9-7-15-22(24)26/h1-17H

InChI Key

WPDQDMCKEUPZAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2N3C4=CC=CC=C4OC5=CC=CC=C53

Origin of Product

United States

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